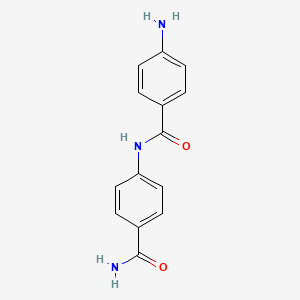

4-amino-N-(4-carbamoylphenyl)benzamide

Description

Overview of Benzamide (B126) Derivatives as Research Subjects

Benzamide derivatives represent a vast and significant class of organic compounds extensively studied in academic and industrial research. Their core structure, featuring a benzene (B151609) ring attached to an amide group, serves as a versatile scaffold for chemical modification. This structural adaptability allows for detailed analyses of structure-activity relationships, making them valuable subjects in medicinal chemistry and materials science. mdpi.com

The amide bond is a critical functional group found in numerous biologically active molecules. mdpi.com Consequently, benzamide derivatives have been shown to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. mdpi.comnanobioletters.com Research has explored their potential in treating complex diseases; for instance, various benzamide derivatives have been synthesized and investigated as potential therapeutic agents for Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE1). mdpi.com Furthermore, specific amino-substituted benzamides have been identified as promising antioxidant agents, and other derivatives have been developed as histone deacetylase (HDAC) inhibitors for cancer therapy. acs.orgacs.org

Table 1: Examples of Investigated Benzamide Derivatives and Their Research Focus

| Derivative Class | Primary Research Area | Example Activities |

|---|---|---|

| Amine-Substituted Benzamides | Neurodegenerative Disease | Inhibition of AChE and BACE1 enzymes. mdpi.com |

| Amino-Substituted Benzamides | Oxidative Stress | Antioxidant properties. acs.org |

| Piperidine-Containing Benzamides | Physiology | Anti-fatigue effects observed in mouse models. nih.gov |

| Pyridine-Containing Benzamides | Oncology | Inhibition of histone deacetylase (HDAC). acs.org |

| General N-Benzamides | Infectious Disease | Antibacterial activity against strains like E. coli. nanobioletters.com |

Historical Context and Significance of 4-amino-N-(4-carbamoylphenyl)benzamide as a Chemical Intermediate

The primary significance of this compound in an industrial context is its role as a crucial chemical intermediate. researchgate.net Specifically, it is a key precursor in the synthesis of Pigment Yellow 181, a high-performance organic pigment valued for its excellent properties. researchgate.netgoogle.com The industrial demand for such pigments has driven research into efficient and optimized manufacturing processes for their intermediates.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 74441-06-8 crysdotllc.combldpharm.com |

| Molecular Formula | C₁₄H₁₃N₃O₂ chemicalbook.com |

| Molecular Weight | 255.27 g/mol chemicalbook.com |

| Physical Form | Solid sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

Rationale for Comprehensive Academic Investigation of the Compound

The academic investigation into this compound is driven by several factors. Firstly, its established role as an important industrial intermediate necessitates research focused on optimizing its synthesis to improve efficiency, yield, and cost-effectiveness for large-scale production. researchgate.net

Secondly, the broader, well-documented biological activity of the benzamide class of compounds provides a strong rationale for exploring the potential of this specific molecule and its analogues in other fields, particularly drug discovery. mdpi.comnanobioletters.comacs.org The structure of this compound contains key pharmacophoric features—an aromatic amine and a benzamide linkage—that are present in many active pharmaceutical ingredients. Academic studies have explored how derivatives of similar aminobenzamide scaffolds can be synthesized and evaluated for therapeutic potential against various diseases, including those caused by protozoan parasites like Trypanosoma. researchgate.netcsic.es This highlights the compound's potential as a starting point for developing new medicinal agents.

Role as a Building Block in Advanced Chemical Synthesis and Drug Discovery

Beyond its direct use as a pigment intermediate, this compound and its structural motifs serve as versatile building blocks in more complex chemical syntheses. The presence of a reactive primary amino group allows for a wide range of subsequent chemical modifications, making it a valuable platform for generating diverse molecular libraries for screening purposes.

In the context of drug discovery, the 4-aminobenzamide (B1265587) core is a frequently used scaffold. For example, synthetic strategies aimed at producing inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) for cancer treatment have utilized 4-amino-N-substituted benzamides as key intermediates. researchgate.net Similarly, research into inhibitors of DNA methyltransferase (DNMT) has involved the synthesis of complex molecules where a 4-aminobenzamide unit is a central component, later coupled with other cyclic moieties. nih.gov In these applications, a precursor like 4-nitro-N-(4-carbamoylphenyl)benzamide is first synthesized and then the nitro group is reduced to the essential 4-amino group, which then participates in further bond-forming reactions to build the final target molecule. researchgate.netnih.gov This demonstrates the compound's fundamental role as a foundational piece in the construction of larger, biologically active compounds.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(4-carbamoylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c15-11-5-1-10(2-6-11)14(19)17-12-7-3-9(4-8-12)13(16)18/h1-8H,15H2,(H2,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPYMSUDIVFOHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20995964 | |

| Record name | 4-Amino-N-(4-carbamoylphenyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74441-06-8 | |

| Record name | 4-Amino-N-[4-(aminocarbonyl)phenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74441-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-(4-(aminocarbonyl)phenyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074441068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-(4-carbamoylphenyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-[4-(aminocarbonyl)phenyl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 4 Amino N 4 Carbamoylphenyl Benzamide

Development of Efficient Synthetic Routes

The synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide, an important intermediate for pigments, has been approached through various multi-step pathways designed to optimize yield and purity for industrial applications. researchgate.net Researchers have focused on creating logical and efficient sequences of reactions starting from readily available precursors.

Multi-Step Synthesis Pathways

Several distinct multi-step synthetic routes for this compound have been developed. A common and efficient strategy involves the initial coupling of two nitro-substituted aromatic rings followed by a final reduction step.

An alternative, more sequential pathway involves a four-step process. google.com

First, p-nitrobenzoyl chloride undergoes an ammonolysis reaction to produce p-nitrophenyl methanamide. google.com

This intermediate is then reduced, for example with iron powder, to create p-aminobenzamide (also known as Para Amino Benzamide). google.comgoogle.com

The newly formed p-aminobenzamide is then reacted with another molecule of p-nitrobenzoyl chloride in a condensation reaction to form 4-nitro-N-(4-carbamoylphenyl)benzamide. google.com

In the final step, the remaining nitro group on this intermediate is reduced to yield this compound. google.com

The following table outlines these primary synthetic strategies.

| Pathway | Step 1 | Step 2 | Step 3 | Step 4 | Source(s) |

| A | Amidation: 4-nitrobenzoyl chloride + p-nitroaniline → N-(4-nitrophenyl)-4-nitrobenzamide | Reduction: Simultaneous reduction of both nitro groups to form the final product. | - | - | nih.gov |

| B | Ammonolysis: p-nitrobenzoyl chloride → p-nitrophenyl methanamide | Reduction: p-nitrophenyl methanamide → p-aminobenzamide | Condensation: p-aminobenzamide + p-nitrobenzoyl chloride → 4-nitro-N-(4-carbamoylphenyl)benzamide | Reduction: Reduction of the nitro group to form the final product. | google.com |

Key Intermediate Reactions and Transformations

The synthesis of this compound relies on a series of fundamental organic reactions and transformations.

Carboxylic Acid Activation: A common initial step is the activation of a carboxylic acid, such as p-nitrobenzoic acid. This is frequently achieved by reacting it with thionyl chloride (SOCl₂) at reflux to convert the carboxylic acid into the more reactive 4-nitrobenzoyl chloride. google.comresearchgate.net This acyl chloride is a key building block for forming the amide bond. libretexts.org

Amidation and Condensation: The core structure of the target molecule is built through the formation of an amide bond. researchgate.net This is typically achieved by reacting an acyl chloride (e.g., 4-nitrobenzoyl chloride) with an amine (e.g., p-nitroaniline or p-aminobenzamide). nih.govgoogle.comresearchgate.net This nucleophilic acyl substitution reaction is a cornerstone of the synthesis. libretexts.org

Nitro Group Reduction: The conversion of nitro groups (-NO₂) to primary amino groups (-NH₂) is a critical transformation, as the starting materials are often nitro-substituted for reasons of reactivity and availability. nih.govresearchgate.net This reduction is the final step in many of the synthetic pathways and is essential for arriving at the target compound. nih.govgoogle.com

Reaction Condition Optimization for Enhanced Yields and Purity

To maximize the efficiency and quality of the final product, specific reaction conditions for the key synthetic steps have been extensively optimized. researchgate.net

Catalytic Hydrogenation Procedures

Catalytic hydrogenation is a widely used method for the reduction of nitro groups to amines in these syntheses. researchgate.net

A standard procedure involves using Palladium on carbon (Pd/C) as the catalyst. researchgate.net The reduction is typically carried out under a hydrogen (H₂) atmosphere in a solvent such as ethanol, often taking as little as 30 minutes to complete. researchgate.net In one patented method for producing the p-aminobenzamide intermediate, a 5% Pd/C catalyst is specified. google.com

An alternative to catalytic hydrogenation is the use of iron powder. google.com This method involves activating the iron powder with an acid like hydrochloric acid, sulfuric acid, or glacial acetic acid. google.com The reduction reaction is then performed in a solvent system such as DMF-H₂O or DMSO-H₂O at an elevated temperature, typically between 80-150°C, with an optimal range of 95-100°C cited in one patent. google.com

Amidation and Condensation Reactions

The conditions for the amide bond formation are crucial for achieving high yields. The reaction between an acyl chloride and an amine is often performed in a dry, non-protic solvent like dioxane or dichloromethane (B109758) (DCM). nih.govresearchgate.net

To drive the reaction to completion and prevent unwanted side reactions, an acid scavenger is typically added. This is an organic base, such as triethylamine (B128534) (Et₃N) or pyridine, which neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. nih.govgoogle.com The condensation is often carried out at room temperature over several hours or at a slightly elevated temperature, for instance 60°C for one hour, to ensure the reaction goes to completion. nih.govresearchgate.net

The table below summarizes optimized conditions for these key reactions.

| Reaction | Reagents/Catalyst | Solvent | Temperature | Other Conditions | Source(s) |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol (EtOH) | Room Temperature | Reaction time ~30 min | researchgate.net |

| Iron Reduction | Iron powder | DMF-H₂O | 95-100°C | Iron activated with acid | google.com |

| Amidation/Condensation | 4-nitrobenzoyl chloride, Amine | Dioxane or DCM | 60°C or Room Temp. | Acid scavenger (e.g., Triethylamine) | nih.govgoogle.comresearchgate.net |

Advancements in Green Chemistry Approaches for Compound Synthesis

In recent years, there has been a push toward more environmentally friendly and economically viable methods for chemical synthesis. For the production of the key intermediate p-aminobenzamide, a significant green chemistry advancement has been the replacement of traditional reduction methods with catalytic hydrogenation. google.com

Historically, the reduction of the nitro group in p-nitrophenyl formamide (B127407) was often achieved using iron powder. google.com While effective, this method generates a substantial amount of solid waste in the form of iron sludge, which presents disposal challenges and environmental concerns. The process of handling this waste is also labor-intensive. google.com

The adoption of a catalytic hydrogenation process, for example using a 5% palladium on carbon catalyst, represents a greener alternative. google.com This method is significantly more environmentally friendly as it produces no solid waste. By eliminating the iron sludge byproduct, the production costs are lowered, and the amount of labor is significantly mitigated, leading to better economic efficiency. google.com

Industrial Applicability and Scalability of Synthetic Procedures

The industrial production of this compound, a key intermediate for high-performance pigments like Pigment Yellow 181, necessitates synthetic routes that are not only efficient and high-yielding but also economically viable and scalable. researchgate.netgoogle.com Research and process development have focused on optimizing reaction conditions to meet the stringent demands of large-scale manufacturing.

A common approach for the synthesis involves a multi-step process that begins with precursors like p-nitrobenzoic acid. One patented method, highlighting its suitability for industrialization, involves the following key transformations:

Ammonolysis: Paranitrobenzoyl chloride is reacted with ammoniacal liquor to produce p-nitrophenyl methane (B114726) amide. google.com

First Reduction: The resulting p-nitrophenyl methane amide undergoes a nitro-reduction reaction to yield p-amino benzamide (B126). This step can be achieved through methods like catalytic hydrogenation or using iron powder reduction. google.com

Condensation: The p-amino benzamide is then condensed with paranitrobenzoyl chloride in the presence of an acid-binding agent to form 4-nitrobenzoyl-N-(4-aminobenzoyl) amine. google.com

Final Reduction: The final step involves the reduction of the nitro group to an amino group, yielding the target molecule, this compound. This reduction can also be performed using iron powder or catalytic hydrogenation. google.com

The scalability of this process is supported by the use of common industrial reagents and solvents. For instance, the condensation reaction can be carried out in solvents like toluene, dioxane, or acetone, with acid-binding agents such as pyridine, triethylamine, or inorganic carbonates. google.com The reduction steps have been detailed with specific parameters suitable for large-scale reactors. For example, iron powder reduction is conducted at temperatures between 80-150 °C in a solvent system like DMF-H₂O. google.com

The following table summarizes key parameters for the industrially applicable synthesis of this compound, based on reported methodologies.

| Step | Reaction | Reagents/Catalysts | Solvent | Temperature (°C) | Pressure (atm) | Overall Yield |

| 1 | Condensation | p-amino benzamide, paranitrobenzoyl chloride, acid binding agent (e.g., pyridine, triethylamine) | Toluene, Dioxane, Acetone | 20-100 | Atmospheric | >78% researchgate.net |

| 2 | Nitro Reduction | Iron powder/HCl or Raney Nickel/H₂ | DMF-H₂O or Alcohol-Water | 80-150 | 1.0-10.0 (for hydrogenation) |

Structure Activity Relationship Sar Studies of 4 Amino N 4 Carbamoylphenyl Benzamide and Its Analogues

Design Principles for Structural Modification and Derivatization

The design of new analogues of 4-amino-N-(4-carbamoylphenyl)benzamide is guided by established principles of medicinal chemistry, including the modification of functional groups and the introduction of various substituents to probe the steric and electronic requirements of the biological target.

Systematic Modification of Functional Groups (e.g., amino, carbamoyl)

The amino and carbamoyl (B1232498) moieties of this compound are key functional groups that are often targeted for modification to understand their role in biological activity. These groups can participate in hydrogen bonding, ionic interactions, and other non-covalent interactions with the target protein.

The primary amino group (-NH2) is a critical hydrogen bond donor and can also be a site for salt formation if protonated. Its modification, for instance, through acylation, alkylation, or replacement with other functional groups, can significantly impact the compound's interaction with its biological target. For example, in studies of related benzamide-containing compounds, the modification of an amino group has been shown to modulate activity. In a series of 4,5-disubstituted aminoglycoside antibiotics, modification of an amino group was found to be effective in maintaining activity, suggesting its importance in hydrogen bonding interactions. nih.gov

The carbamoyl group (-C(=O)NH2) is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor. Its replacement with other moieties, such as a nitrile, a carboxylic acid, or a sulfonamide, can alter the electronic properties and hydrogen bonding capacity of the molecule, thereby influencing its biological activity. In the development of inhibitors for DNA methyltransferases based on a related scaffold, the orientation of the central amide bond was found to have little effect on the biological activity, suggesting some tolerance for modification in this region of the molecule. nih.gov

Table 1: Representative Modifications of Amino and Carbamoyl Groups and Their Hypothesized Impact on Activity (Based on Analogous Series)

| Modification of this compound | Rationale | Hypothesized Effect on Biological Activity |

| Amino Group (-NH2) Modification | ||

| Acetylation (-NHCOCH3) | Reduces basicity, introduces a hydrogen bond acceptor. | May decrease or alter activity depending on the target's requirements for a basic nitrogen. |

| N-methylation (-NHCH3, -N(CH3)2) | Increases lipophilicity, alters hydrogen bonding capacity. | Variable; could increase or decrease activity based on steric and electronic effects at the binding site. |

| Replacement with hydroxyl (-OH) | Changes hydrogen bonding pattern from donor to donor/acceptor. | Likely to significantly alter or abolish activity due to the drastic change in chemical nature. |

| Carbamoyl Group (-C(=O)NH2) Modification | ||

| Hydrolysis to carboxylic acid (-COOH) | Introduces a negative charge at physiological pH, strong H-bond donor/acceptor. | Significant change in activity is expected due to altered charge and interaction profile. |

| Reduction to aminomethyl (-CH2NH2) | Removes carbonyl oxygen, introduces a more flexible and basic group. | Likely to reduce activity if the carbonyl oxygen is critical for binding. |

| Replacement with sulfonamide (-SO2NH2) | Alters geometry and electronic character, maintains H-bond donor capacity. | May retain some activity if hydrogen bonding is the primary interaction. |

This table is illustrative and based on general principles of medicinal chemistry and findings from related but not identical compound series. The actual effects would need to be determined experimentally.

Influence of Substituent Effects on Biological Activity (e.g., halogen, methyl, phenyl)

The introduction of substituents onto the aromatic rings of this compound can profoundly influence its biological activity by altering its steric, electronic, and hydrophobic properties.

Halogen Substituents: Halogen atoms (F, Cl, Br, I) are commonly used in medicinal chemistry to modulate a compound's properties. They are electron-withdrawing and can alter the pKa of nearby functional groups. Their increasing size down the group can introduce steric bulk, and they also increase lipophilicity. In studies of related N-phenylbenzamides with anticonvulsant activity, the presence of a halogen on one of the phenyl rings was a feature of some active compounds. longdom.org For instance, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, a 2-chloro substitution resulted in submicromolar M1 antagonist activity. longdom.org

Methyl Substituents: A methyl group is a small, lipophilic substituent that can probe for the presence of hydrophobic pockets in the binding site of a target protein. Its introduction can also influence the conformation of the molecule. In the aforementioned study of anticonvulsant N-phenylbenzamides, the presence of an ortho-methyl group on one of the phenyl rings was found in the most active compounds, influencing the molecule's conformation. longdom.org

Phenyl Substituents: The addition of a phenyl group can significantly increase the size and lipophilicity of the molecule, potentially leading to enhanced van der Waals interactions with the target. In the development of DNA methyltransferase inhibitors, the nature and size of aromatic substituents were found to affect inhibitory activity, with larger tricyclic moieties decreasing activity, while bicyclic substituents were well-tolerated. nih.gov

Table 2: Representative Substitutions on the Phenyl Rings and Their Potential Impact on Biological Activity (Based on Analogous Series)

| Position of Substitution | Substituent | Potential Effects |

| 4-aminobenzoyl ring | ||

| Ortho to amino group | Halogen (e.g., Cl) | May alter the pKa of the amino group and introduce steric interactions. |

| Ortho to amino group | Methyl | Can force a change in the conformation of the amino group. |

| N-(4-carbamoylphenyl) ring | ||

| Ortho to amide nitrogen | Halogen (e.g., F) | Can influence the rotational barrier of the amide bond and participate in hydrogen bonding. |

| Ortho to amide nitrogen | Methyl | May restrict the conformation of the N-phenyl ring relative to the amide plane. |

| Ortho to carbamoyl group | Phenyl | Could provide additional hydrophobic interactions with the target. |

This table is illustrative and based on general principles of medicinal chemistry and findings from related but not identical compound series. The actual effects would need to be determined experimentally.

Conformational Analysis and its Impact on Ligand-Target Interactions

The three-dimensional shape (conformation) of this compound is a critical determinant of its biological activity. Conformational analysis helps to understand how the molecule presents its functional groups for interaction with a biological target.

Preferred Rotameric Conformations in Solution and Solid State

The molecule of this compound possesses several rotatable bonds, leading to different possible rotational isomers, or rotamers. The two most significant are the bonds connecting the phenyl rings to the central amide group. The relative orientation of these rings is crucial for biological activity.

In the solid state, crystal packing forces can influence the observed conformation. X-ray crystallographic studies of related N-phenylbenzamides have revealed that the most active compounds often adopt a consistent conformation where the phenyl rings are twisted relative to the central amide plane. longdom.org For example, in a series of anticonvulsant N-phenylbenzamides, the most active compounds adopted a conformation where one of the phenyl rings was oriented at an angle of 90 to 120 degrees to the central amide plane. longdom.org

In solution, the molecule is more flexible, and a number of conformations may exist in equilibrium. The preferred rotameric conformations in solution can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. For related N-benzoyl-N-phenylglycines, it has been shown that these derivatives exist exclusively in the trans rotameric conformation in solution. nih.gov The conformational preferences can be influenced by the solvent environment and the presence of substituents that may favor or disfavor certain orientations due to steric or electronic effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the drug design process.

For a series of this compound analogues, a QSAR study would typically involve the following steps:

Data Collection: A dataset of compounds with their measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular weight, volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Rational Design of Analogues with Improved Potency and Selectivity

The rational design of analogues of this compound is a key strategy in medicinal chemistry to enhance therapeutic efficacy by improving potency against the intended biological target while minimizing off-target effects, thereby increasing selectivity. This process is guided by an iterative cycle of molecular modeling, chemical synthesis, and biological evaluation, leveraging an understanding of the structure-activity relationships (SAR).

The core scaffold of this compound presents multiple opportunities for chemical modification. These modifications are systematically explored to probe interactions with the target protein and optimize the compound's pharmacological profile. Key areas for modification include the terminal amino group, the central benzamide (B126) core, and the carbamoylphenyl moiety.

Targeting Specific Molecular Interactions:

A primary approach in the rational design of potent and selective analogues involves exploiting specific features of the target's binding site. For instance, in the context of enzyme inhibition, such as with poly(ADP-ribose) polymerases (PARPs), the design of inhibitors is often guided by the amino acid composition of the nicotinamide (B372718) sub-pocket. nih.govresearchgate.netelsevierpure.com While this compound itself may serve as a foundational scaffold, its analogues can be designed to interact with unique residues within the target enzyme that are not present in related proteins. This can be achieved by introducing substituents that can form specific hydrogen bonds, hydrophobic interactions, or halogen bonds with the target.

For example, studies on quinazolin-4(3H)-one-based PARP inhibitors have demonstrated that substituents at the C-8 position can be designed to interact with a unique threonine residue in the PARP4 nicotinamide sub-pocket, leading to enhanced selectivity. nih.govresearchgate.netelsevierpure.com This principle can be applied to the this compound scaffold by strategically placing substituents on the phenyl rings to engage with specific amino acid residues in the target binding pocket.

Modifications of the Phenyl Rings and Amide Linker:

The aromatic rings of this compound are critical for establishing key interactions with the target. Modifications to these rings can significantly impact potency and selectivity.

Alterations to the N-(4-carbamoylphenyl) Moiety: The carbamoylphenyl group is often crucial for target recognition, frequently participating in hydrogen bonding interactions. Modifications to this group, such as altering the position of the carbamoyl group or replacing the phenyl ring with other aromatic or heterocyclic systems, can fine-tune these interactions and improve selectivity.

Amide Bond Conformation: The central amide bond plays a significant role in orienting the two phenyl rings. While some studies on related molecules have found that the orientation of the central amide bond has little effect on biological activity, in other cases, constraining the conformation through cyclization or the introduction of bulky substituents can lock the molecule into a more active conformation. nih.gov

Bioisosteric Replacements:

Bioisosterism is a powerful tool in rational drug design, where a functional group is replaced by another with similar physical or chemical properties to improve the compound's potency, selectivity, or pharmacokinetic properties. In the context of this compound analogues, various bioisosteric replacements can be considered. For instance, the amide linker could be replaced with other groups like sulfonamides, ureas, or thioureas to explore different hydrogen bonding patterns and conformational preferences. nih.gov

The following table summarizes hypothetical modifications to the this compound scaffold and their potential impact on potency and selectivity, based on principles from related research.

| Modification Site | Modification | Rationale | Expected Impact on Potency/Selectivity |

| 4-Amino Group | Acylation, Alkylation | To probe for additional binding interactions in the active site. | May increase or decrease potency depending on the nature of the substituent and the target's topology. |

| Benzoyl Ring | Introduction of small halogen or alkyl groups | To exploit specific hydrophobic pockets or halogen bonding opportunities. nih.gov | Potential for significant increase in both potency and selectivity. |

| Amide Linker | Replacement with sulfonamide, urea, or thiourea | To alter hydrogen bonding capacity and conformational flexibility. nih.gov | Can lead to improved binding and selectivity profiles. |

| Carbamoylphenyl Ring | Replacement with other heterocycles (e.g., pyridine, pyrimidine) | To explore different aromatic interactions and hydrogen bonding networks. nih.gov | May enhance selectivity by targeting specific residues. |

| Carbamoyl Group | Isosteric replacement (e.g., tetrazole, hydroxamic acid) | To improve metabolic stability or introduce new interaction points. | Can lead to improved pharmacokinetic properties and potency. |

Structure-Guided Design and Molecular Modeling:

Modern rational drug design heavily relies on computational methods. Molecular docking and molecular dynamics simulations can be used to predict how analogues of this compound will bind to a target protein. nih.gov These in silico methods allow for the prioritization of compounds for synthesis, saving time and resources. By visualizing the binding mode of the parent compound, researchers can identify unoccupied pockets in the active site that can be targeted with appropriately designed substituents to enhance binding affinity and selectivity.

For example, in the design of inhibitors for DNA methyltransferases based on a related quinoline (B57606) scaffold, molecular modeling was used to understand the importance of the quinoline and aminopyrimidine moieties for interaction with the substrates and protein. nih.gov This understanding guided the synthesis of derivatives with improved activity. A similar approach can be applied to analogues of this compound to rationally design modifications that optimize interactions with a specific biological target.

Biological Activities and Mechanistic Investigations of 4 Amino N 4 Carbamoylphenyl Benzamide

General Biological Spectrum of Benzamide (B126) Derivatives

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. nanobioletters.com Derivatives of benzamide have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. researchgate.netnih.gov The versatility of the benzamide structure allows for modifications that can generate hydrogen bonds with target enzymes, influencing biological outcomes. nih.gov Research has shown that these derivatives can act as potent inhibitors of various enzymes crucial for disease progression. For example, different substituted benzamides have been developed as smoothened (SMO) antagonists for hedgehog signaling pathway inhibition, human dihydroorotate (B8406146) dehydrogenase (hDHODH) inhibitors with immunosuppressive activity, and inhibitors of human nucleoside-triphosphate diphosphatases (h-NTPDases) which are implicated in thrombosis and cancer. nih.govnih.govrsc.org Furthermore, specific benzamide derivatives have been synthesized and evaluated for pesticidal activities, showing promise as both larvicides and fungicides. nih.govmdpi.com

Anticancer and Antitumor Research

The benzamide structural motif is a cornerstone in the development of novel anticancer agents. documentsdelivered.com A multitude of derivatives have been designed and synthesized, exhibiting potent antiproliferative activity across various cancer cell lines. documentsdelivered.comresearchgate.net Their therapeutic potential stems from their ability to interact with and modulate a variety of targets involved in cancer cell growth and survival. researchgate.netnih.gov

Inhibition of Key Cancer-Related Enzymes and Pathways (e.g., HDACs, VEGFR-2, DNMT1)

A primary mechanism through which benzamide derivatives exert their anticancer effects is by inhibiting key enzymes that regulate oncogenic pathways.

Histone Deacetylase (HDAC) Inhibition: Benzamides represent a significant class of HDAC inhibitors, which are crucial epigenetic regulators. rcsb.orgnih.gov Dysregulation of HDACs is linked to a range of cancers. rcsb.org Unlike hydroxamic acid-based inhibitors, benzamide-containing HDAC inhibitors often act as slow, tight-binding inhibitors with long target residence times. rcsb.org Numerous N-(2-aminophenyl)-benzamide derivatives have been developed as potent and selective inhibitors of class I HDACs (HDAC1, 2, and 3). nih.govfrontiersin.orgnih.gov For instance, the compound N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) showed selective inhibition of class I HDACs and exhibited significantly higher potency against certain cancer cell lines compared to the established inhibitor SAHA. frontiersin.org Fluorine substitution on this benzamide scaffold was shown to further enhance potency, particularly against HDAC3. nih.gov

Table 1: Class I HDAC Inhibitory Activity of Representative Benzamide Derivatives

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Source |

|---|---|---|---|---|

| NA (N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide) | 95.2 | 260.7 | 255.7 | frontiersin.org |

| FNA (N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide) | - | - | 95.48 | nih.gov |

| MS275 (Entinostat) | - | - | - | frontiersin.org |

| SAHA (Vorinostat) | - | - | - | frontiersin.org |

Note: IC₅₀ values represent the concentration required for 50% inhibition. A lower value indicates greater potency. Data for MS275 and SAHA are provided for comparison in the source but not explicitly listed in the table extract.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 being a key mediator. Benzamide derivatives have been explored as VEGFR-2 tyrosine kinase inhibitors. scbt.comnih.gov For example, N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide was identified as a potent agent that inhibits the kinase activities of Flk-1 (KDR/VEGFR-2). scbt.com The synthesis of various 4-Amino-N-substituted benzamides has served as a crucial step in creating more complex molecules targeting VEGFR-2, highlighting the importance of the benzamide core in designing anti-angiogenic therapies. nih.gov

DNA Methyltransferase 1 (DNMT1) Inhibition: DNA methylation is a critical epigenetic mechanism, and its dysregulation by enzymes like DNMT1 is a hallmark of cancer. nih.gov Non-nucleoside inhibitors are being developed to overcome the limitations of traditional agents. nih.gov Analogs of SGI-1027, which are based on a 4-amino-N-(4-aminophenyl)benzamide scaffold, have emerged as potent inhibitors of DNMTs. nih.govnih.gov SGI-1027 and its derivatives inhibit DNMT1, DNMT3A, and DNMT3B, leading to the degradation of these enzymes, inhibition of DNA methylation, and reactivation of tumor suppressor genes. nih.govnih.gov Studies on these analogs have helped elucidate structure-activity relationships, noting that the size and nature of substituents are critical for inhibitory activity. nih.gov

Table 2: DNMT Inhibitory Activity of 4-Amino-N-(4-aminophenyl)benzamide-based SGI-1027 Analogues

| Compound | DNMT1 Inhibition (%) | DNMT3A Inhibition (%) | Cytotoxicity KG-1 (EC₅₀ µM) | Source |

|---|---|---|---|---|

| SGI-1027 (Reference) | 77% (at 10 µM) | 88% (at 10 µM) | 0.9 | nih.gov |

| Compound 12 | 87% (at 32 µM) | 94% (at 32 µM) | 12 | nih.gov |

| Compound 16 | 83% (at 32 µM) | 95% (at 32 µM) | 1 | nih.gov |

| Compound 31 | 90% (at 32 µM) | 97% (at 32 µM) | 1 | nih.gov |

Note: Inhibition percentages indicate the reduction in enzyme activity at a given concentration. EC₅₀ is the concentration causing 50% cytotoxicity.

Modulation of Cell Proliferation and Apoptosis

Benzamide derivatives can effectively halt cancer cell growth by inducing cell cycle arrest and promoting programmed cell death (apoptosis). frontiersin.org Mechanistic studies of the benzamide derivative BJ-13 revealed it induces significant accumulation of intracellular reactive oxygen species (ROS), which leads to the collapse of the mitochondrial membrane potential and subsequent caspase-dependent apoptosis. documentsdelivered.com Similarly, the HDAC inhibitor N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) was found to induce G2/M phase arrest and apoptosis in HepG2 liver cancer cells. frontiersin.org The pro-apoptotic activity of these compounds is often confirmed by observing the modulation of key proteins, such as the upregulation of Bax and cleaved Caspase-3 and the downregulation of Bcl-2. documentsdelivered.com

Differential Activity in Tumor Subtypes (e.g., slowly vs. rapidly proliferating tumors)

A noteworthy characteristic of some benzamide-based antitumor agents is their differential efficacy against tumors with different growth kinetics. A prime example is the compound 4-amino-N-(2'-aminophenyl)benzamide (GOE1734), which demonstrated remarkable, preferential antitumor activity in slowly growing malignancies. nih.gov It showed high growth-inhibiting efficacy in slowly proliferating tumors such as intratibially implanted osteosarcoma and methylnitrosourea-induced primary mammary carcinoma. nih.gov In contrast, it was largely ineffective against rapidly proliferating tumors like transplanted Yoshida sarcoma and Walker 256 carcinosarcoma. nih.gov

Table 3: Differential Antitumor Efficacy of 4-amino-N-(2'-aminophenyl)benzamide (GOE1734)

| Tumor Model | Proliferation Rate (Tumor Volume Doubling Time) | Efficacy of GOE1734 | Source |

|---|---|---|---|

| Intratibial Osteosarcoma | Slow (11-19 days) | High growth inhibition | nih.gov |

| MNU-induced Mammary Carcinoma | Slow (11-19 days) | High growth inhibition | nih.gov |

| AOM-induced Colorectal Adenocarcinoma | Slow (11-19 days) | High growth inhibition | nih.gov |

| Yoshida Sarcoma | Rapid (0.5-2 days) | Ineffective | nih.gov |

Synergistic Effects in Combination Therapies

Benzamide derivatives, particularly HDAC inhibitors, can act as chemosensitizers, enhancing the efficacy of other anticancer drugs when used in combination. nih.gov The benzamide derivative N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) was shown to improve the anticancer activity of both taxol (a G2/M phase arrest drug) and camptothecin (B557342) when tested on HepG2 cells. nih.gov This synergistic effect suggests that benzamides could be valuable components of combination chemotherapy regimens, potentially allowing for lower doses of conventional agents and overcoming drug resistance. nih.gov

Antimicrobial and Antiprotozoal Efficacy

Beyond oncology, the benzamide scaffold is a promising template for developing agents against infectious diseases.

Antimicrobial Activity: Numerous studies have highlighted the antibacterial and antifungal properties of benzamide derivatives. nanobioletters.comnih.gov For instance, a complex of 4-amino-N-[2-(diethylamino)ethyl]benzamide with tetraphenylborate (B1193919) showed good activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as the yeast Candida albicans. mdpi.com Novel pyrazolines derived from a 4-amino benzamide core also exhibited appreciable antimicrobial activity. rasayanjournal.co.in The inclusion of halogen atoms, such as in N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, has been shown to be important for antibacterial activity against Gram-positive bacteria. nih.gov

Antiprotozoal Activity: Benzamide-based compounds have also shown significant potential for treating protozoal infections. Derivatives of N-phenylbenzamide containing bis(2-aminoimidazoline) groups displayed excellent and selective in vitro activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT). researchgate.net One such compound proved curative in a mouse model of acute T. b. rhodesiense infection. researchgate.net Mechanistic studies revealed these compounds bind to the minor groove of kinetoplast DNA (kDNA), a unique feature of the parasite, highlighting a specific target for these agents. researchgate.net

Activity against Bacterial Strains (e.g., Gram-positive, Gram-negative)

There is no specific information available in the retrieved search results detailing the activity of 4-amino-N-(4-carbamoylphenyl)benzamide against specific Gram-positive or Gram-negative bacterial strains.

Antifungal Properties

While the compound is noted as a potential intermediate for the synthesis of antifungal agents, no direct studies on the antifungal properties of this compound itself were found in the search results. guidechem.com

Efficacy against Protozoan Parasites (e.g., Leishmania, Trypanosoma)

No studies detailing the efficacy of this compound against protozoan parasites such as Leishmania or Trypanosoma were identified in the search results.

Molecular Mechanisms of Antimicrobial and Antiprotozoal Action (e.g., DNA interaction, kinetoplast disruption)

Information regarding the specific molecular mechanisms of action for this compound is not available in the provided search results.

Other Investigated Pharmacological Activities

Antioxidant Properties

Some chemical databases suggest that this compound has been studied for potential antioxidant activities. guidechem.com However, no specific studies, data, or detailed findings from such investigations were available in the search results.

Anti-inflammatory Potential

No specific research findings or data on the anti-inflammatory potential of this compound were found in the conducted searches. While benzamide as a general structure can be found in compounds with anti-inflammatory properties, data for this specific molecule is not present in the search results. alibaba.com

Cholinesterase Enzyme Inhibition Studies

A comprehensive review of scientific literature reveals a notable absence of studies specifically investigating the cholinesterase enzyme inhibitory activity of this compound. Consequently, there is no direct experimental data, such as IC50 values, to report for this specific compound's effect on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

However, to provide a broader context, the general class of benzamide derivatives has been a subject of interest in the pursuit of cholinesterase inhibitors. Research into various benzamide and picolinamide (B142947) derivatives has indicated that compounds within this structural class can exhibit inhibitory activity against both AChE and BChE. nih.gov The structure-activity relationship studies on these derivatives suggest that the nature and position of substituents on the benzamide scaffold significantly influence their inhibitory potency and selectivity. nih.gov For instance, certain novel benzamide derivatives have demonstrated IC50 values in the nanomolar range against both AChE and BuChE. researchgate.net

Furthermore, investigations into other related structures, such as 4-aryl-4-oxo-N-phenyl-2-aminylbutyramides, which contain an amide linkage, have been reported as a novel class of reversible and moderately potent cholinesterase inhibitors. nih.gov Molecular docking studies on some of these active benzamide derivatives have suggested that they can interact with both the catalytic and peripheral anionic sites of the cholinesterase enzymes. nih.gov

It is important to emphasize that these findings pertain to the broader class of benzamide derivatives and not to this compound itself. The cholinesterase inhibitory potential of this specific compound remains undetermined in the absence of dedicated research.

Data on Cholinesterase Inhibition

| Compound | Enzyme | IC50 Value | Reference |

|---|---|---|---|

| This compound | Acetylcholinesterase (AChE) | Data not available | N/A |

| This compound | Butyrylcholinesterase (BChE) | Data not available | N/A |

Computational Chemistry and Molecular Modeling Applications

Molecular Mechanics and Quantum Chemical Calculations

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules like 4-amino-N-(4-carbamoylphenyl)benzamide. Molecular mechanics (MM) and quantum chemical (QC) calculations are two primary methods used for this purpose.

Molecular mechanics calculations utilize classical physics principles to predict the conformations and relative energies of molecules. nih.gov These methods are computationally less intensive than QC methods, making them suitable for analyzing large systems or exploring a wide range of molecular conformations. mdpi.com For instance, in studies of related N-phenylbenzamides, molecular mechanics has been employed to analyze the conformations of both active and inactive compounds. nih.gov These calculations have revealed that the most active compounds consistently adopt a specific conformation that facilitates crucial intermolecular interactions, such as hydrogen bonding. nih.gov This preferred conformation often involves a particular orientation of the phenyl rings relative to the central amide plane, a feature that can be systematically investigated using MM simulations. nih.gov

Quantum chemical calculations, based on the principles of quantum mechanics, offer a more detailed and accurate description of electronic structure. mdpi.comindexcopernicus.com Methods like Density Functional Theory (DFT) are used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. indexcopernicus.com For complex systems, a hybrid approach known as QM/MM (Quantum Mechanics/Molecular Mechanics) can be employed, where the most chemically important part of the molecule is treated with high-level QM methods, and the rest of the system is handled by faster MM methods. mdpi.com These calculations provide fundamental insights into bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. indexcopernicus.com

Table 1: Illustrative Findings from Conformational Analysis of Related Benzamides

| Parameter | Finding | Significance |

|---|---|---|

| Preferred Conformation | The methyl-substituted phenyl ring is oriented at an angle of 90° to 120° to the central amide plane. nih.gov | This specific orientation is consistently found in active compounds, suggesting it is crucial for biological activity. nih.gov |

| Key Interaction | Hydrogen bonding to the carbonyl oxygen of the central amide group is a primary intermolecular interaction. nih.gov | The preferred conformation facilitates the formation of these hydrogen bonds, which are believed to be essential for the molecule's mechanism of action. nih.gov |

| Structural Feature | In active conformations, one ortho-methyl group is positioned near the NH group of the amide plane. nih.gov | This steric arrangement helps to lock the molecule into its active conformation. nih.gov |

Ligand-Protein Docking and Binding Affinity Predictions

Ligand-protein docking is a computational technique central to drug discovery and molecular biology. nih.govbiorxiv.org It aims to predict the preferred binding mode and orientation of a ligand, such as this compound, within the active site of a target protein. nih.gov The process involves sampling a vast number of possible conformations and positions of the ligand relative to the protein, followed by a "scoring" function that estimates the binding affinity for each pose. nih.gov

Accurate prediction of ligand-protein binding affinity is a primary goal and a significant challenge in computer-aided drug design. nih.govnih.gov These predictions help researchers prioritize potential drug candidates for further experimental testing. biorxiv.org While docking is known for its speed, achieving high accuracy can be difficult, especially for proteins with large and flexible binding sites. nih.gov Advanced methods may incorporate molecular dynamics simulations following the initial docking to refine the binding pose and improve the accuracy of free energy calculations. nih.gov

The insights gained from docking studies are multifaceted. They can reveal key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. nih.gov Understanding these interactions at an atomic level is crucial for structure-activity relationship (SAR) studies and for designing new molecules with improved potency and selectivity. nih.gov

Table 2: Typical Data Output from a Ligand-Protein Docking Simulation

| Metric | Description | Example Value |

|---|---|---|

| Binding Affinity / Energy | An estimation of the strength of the interaction between the ligand and the protein, often expressed in kcal/mol. nih.gov | -8.5 kcal/mol |

| Inhibitory Constant (Ki) | The predicted concentration of the ligand required to inhibit the protein's function by 50%. | 150 nM |

| Key Interacting Residues | The specific amino acids in the protein's binding site that form significant interactions with the ligand. | TYR 122, SER 210, LEU 343 |

| Types of Interactions | The nature of the chemical bonds and forces holding the ligand in place. | Hydrogen Bond, Pi-Pi Stacking |

Analysis of Molecular Electrostatic Potentials and Frontier Molecular Orbitals (HOMO-LUMO)

The analysis of a molecule's electronic properties provides deep insights into its reactivity and interaction behavior. Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbital (FMO) theory are key computational tools for this purpose. researchgate.netnih.gov

The MEP is a three-dimensional map of the electrostatic potential on the surface of a molecule. thaiscience.infotci-thaijo.org It illustrates the charge distribution, identifying electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. thaiscience.infotci-thaijo.org For a molecule like this compound, the MEP map would highlight negative potential around the oxygen and nitrogen atoms, indicating their role as hydrogen bond acceptors, while areas around hydrogen atoms bonded to nitrogen would show positive potential, marking them as hydrogen bond donors.

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity. thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.govajchem-a.com A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov These calculations demonstrate how charge transfer can occur within the molecule. indexcopernicus.comresearchgate.net

Table 3: Illustrative Quantum Chemical Descriptors for a Benzamide (B126) Derivative

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | -6.2 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | -1.8 eV |

| Energy Gap (ΔE) | The difference between E(LUMO) and E(HOMO), indicating chemical reactivity. ajchem-a.com | 4.4 eV |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution; calculated as (E(LUMO) - E(HOMO)) / 2. thaiscience.info | 2.2 eV |

| Electronegativity (χ) | The power of an atom to attract electrons to itself; calculated as -(E(HOMO) + E(LUMO)) / 2. | 4.0 eV |

In silico Toxicity and ADME Predictions

In silico (computer-based) methods are increasingly used in the early stages of drug development to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity of a compound. nih.gov These predictions help to identify and filter out candidates with unfavorable profiles before they enter costly and time-consuming experimental testing.

ADME predictions forecast how a drug will behave in the body. For this compound, these models would predict parameters such as its solubility in water, its ability to be absorbed through the gastrointestinal tract, and whether it can cross the blood-brain barrier. nih.gov Furthermore, predictions on its binding to plasma proteins are important, as this can affect the duration of the compound's pharmacological effect. nih.gov

Toxicity prediction models screen for potential adverse effects. A key assessment is the prediction of mutagenicity, often evaluated using a simulated Ames test, which indicates the potential of a substance to cause genetic mutations. nih.gov Studies on the related compound 4-amino-N-(2'-aminophenyl)benzamide, for example, have characterized it as having a low bacterial mutagenic potential following metabolic activation. nih.gov Other in silico models can predict potential cardiotoxicity, hepatotoxicity, or whether the compound is likely to be a skin sensitizer. These early warnings are invaluable for guiding the design of safer molecules.

Table 4: Representative In Silico ADME and Toxicity Predictions

| Property | Prediction | Implication |

|---|---|---|

| Aqueous Solubility | Moderately Soluble nih.gov | Affects absorption and formulation possibilities. |

| Gastrointestinal Absorption | High | Indicates potential for good bioavailability after oral administration. |

| Blood-Brain Barrier (BBB) Penetration | Low | Suggests the compound is less likely to cause central nervous system side effects. |

| Plasma Protein Binding | High nih.gov | The compound may have a longer duration of action in the body. nih.gov |

| Ames Mutagenicity | Negative nih.gov | Low probability of being a bacterial mutagen, suggesting a lower risk of genotoxicity. nih.gov |

| hERG Inhibition | Low Risk | Indicates a lower likelihood of causing a specific type of cardiac arrhythmia. |

Advanced Structural and Analytical Characterization Techniques

X-ray Crystallography of the Compound and its Complexes

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. While a specific crystal structure for 4-amino-N-(4-carbamoylphenyl)benzamide was not found in the surveyed literature, analysis of related benzamide (B126) structures provides significant insight into the expected molecular conformation and intermolecular interactions.

Crystal Packing and Intermolecular Hydrogen Bonding Networks

Studies on simpler benzamides reveal that the interplay between intermolecular hydrogen bonding, π–π stacking interactions of the benzene (B151609) rings, and intramolecular forces (such as torsion and deformation) governs the formation of specific crystalline forms, or polymorphs. tandfonline.comrsc.org In the crystal lattice of related compounds like 4-amino-N′-(4-aminobenzoyl)benzohydrazide, molecules are linked into a three-dimensional structure through a robust network of N–H···O and O–H···O intermolecular hydrogen bonds. researchgate.net It is highly probable that this compound would exhibit similar packing motifs, with amide and amine groups participating in a highly ordered, three-dimensional web of hydrogen bonds, contributing significantly to the stability of the crystal. researchgate.netmdpi.com

Co-crystallization Studies with Biological Targets

Co-crystallization involves forming a crystalline solid that contains two or more different molecules in a specific stoichiometric ratio. This technique is particularly valuable in pharmaceutical sciences for understanding drug-receptor interactions at an atomic level. While benzamide derivatives are known to be pharmacologically active, specific co-crystallization studies involving this compound and biological targets such as enzymes or receptors were not identified in the available literature. Such studies would be a valuable next step in exploring the compound's potential biological activity.

Spectroscopic Characterization (IR, NMR, Mass Spectrometry, UV/VIS)

Spectroscopic methods are indispensable for confirming the identity and elucidating the structure of a molecule by probing how it interacts with electromagnetic radiation.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum is expected to show characteristic absorption bands for its various functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 |

| Amide (N-H) | Stretch | 3200-3400 |

| Amide I (C=O) | Stretch | ~1630-1680 |

| Aromatic (C=C) | Stretch | 1450-1600 |

| Aromatic (C-H) | Stretch | ~3000-3100 |

| C-N | Stretch | 1200-1350 libretexts.org |

Data based on typical values for aromatic amines and amides and data from related compounds. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would reveal distinct signals for the aromatic protons on the two different benzene rings, as well as signals for the protons on the primary amine (-NH2) and amide (-CONH-) groups. The chemical shifts of the N-H protons can be broad and their position is often dependent on the solvent and concentration. libretexts.org

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbons of the amide groups in the downfield region (150-180 ppm), along with distinct signals for the aromatic carbons. researchgate.net

Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. For this compound (C14H13N3O2), the molecular weight is approximately 255.27 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]+ at m/z ≈ 255. A protonated molecule [M+H]+ might also be observed depending on the ionization technique (e.g., ESI). Common fragmentation patterns for aromatic amides involve the formation of a stable benzoyl cation through cleavage of the amide bond. youtube.com

UV/Visible (UV/VIS) Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. Aromatic compounds like this benzamide derivative typically exhibit strong absorption bands in the UV region (200-400 nm) due to π→π* transitions within the benzene rings. A study on the related compound 4-aminobenzamide (B1265587) showed a distinct absorption peak. nist.gov Similarly, this compound would be expected to have a characteristic UV absorption spectrum.

Chromatographic Analysis for Purity and Identity Confirmation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture, making it essential for assessing the purity of synthesized compounds. wu.ac.th

A typical reverse-phase HPLC (RP-HPLC) method would be employed for the analysis of this compound. This method effectively separates compounds based on their hydrophobicity.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | C18 or C8 silica-based column |

| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) nih.gov |

| Detection | UV detector set at a wavelength of maximum absorbance for the compound (e.g., ~254 nm) |

| Flow Rate | ~0.2-1.0 mL/min nih.gov |

Under these conditions, the compound would elute at a characteristic retention time. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. This method can be validated for parameters such as linearity, accuracy, and precision to ensure reliable and reproducible purity assessments.

Preclinical Research and Therapeutic Development Potential

In vitro Biological Evaluation

The 4-aminobenzamide (B1265587) scaffold is central to a class of molecules investigated for their potent biological activities, particularly as epigenetic modulators. Analogs built upon the closely related 4-amino-N-(4-aminophenyl)benzamide core, such as derivatives of SGI-1027, have been synthesized and evaluated as inhibitors of DNA methylation. nih.gov

In vitro studies revealed that several of these analogs exhibit significant cytotoxic effects against leukemia KG-1 cells, with activities in the micromolar range, comparable to the reference compound SGI-1027. nih.gov Further evaluation demonstrated that the most potent of these compounds were more effective against human DNA methyltransferase 3A (DNMT3A) than against DNMT1. This inhibition of DNMT activity led to the functional re-expression of a reporter gene that was under the control of a methylated cytomegalovirus (CMV) promoter within the leukemia cells, confirming their epigenetic modifying capabilities at a cellular level. nih.gov

Other derivatives, such as the o-aminobenzamide analog F8, have shown potent anti-cancer activity against human undifferentiated gastric cancer HGC-27 cells, with an IC50 value of 0.26 μM. nih.gov This activity is linked to the induction of apoptosis and cell cycle arrest. nih.gov Similarly, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, a derivative of the HDAC inhibitor CI-994, displayed selective inhibition of Class I histone deacetylases (HDACs), with IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. nih.gov This compound was significantly more potent in inhibiting the growth of A2780 and HepG2 cancer cell lines than the approved drug suberoylanilide hydroxamic acid (SAHA). nih.gov

Table 1: Selected In Vitro Activities of 4-Aminobenzamide Analogs

| Compound / Analog | Cell Line | Biological Activity | Potency (IC50) | Source |

|---|---|---|---|---|

| SGI-1027 Analogs (12, 16, 31, 32) | Leukemia KG-1 | Cytotoxicity, DNMT Inhibition | Micromolar range | nih.gov |

| F8 (o-aminobenzamide) | Gastric Cancer HGC-27 | Anti-proliferative | 0.26 µM | nih.gov |

| NA (CI-994 Derivative) | A2780 / HepG2 | Anti-proliferative | 2.66 µM / 1.73 µM | nih.gov |

| NA (CI-994 Derivative) | - | HDAC1 / HDAC2 / HDAC3 Inhibition | 95.2 nM / 260.7 nM / 255.7 nM | nih.gov |

In vivo Efficacy Studies (if applicable to relevant analogs)

The therapeutic potential of the aminobenzamide scaffold has been substantiated in various in vivo preclinical models. The o-aminobenzamide derivative F8, which demonstrated strong in vitro activity, was also shown to be more efficient and less toxic than the positive control drug capecitabine in an HGC-27 xenograft model for gastric cancer. nih.gov A salt formulation, F8·2HCl, was later developed to improve solubility and displayed superior in vivo antitumor efficacy, achieving a tumor growth inhibition (TGI) of 70.1% at a 75 mg/kg dose in the same xenograft model. nih.gov

Immunohistochemical analysis of the tumors from this study revealed that the compound's antitumor effect is mediated through the regulation of key proteins involved in the cell cycle (CDK2, p21), apoptosis (Cleaved Caspase-3), and cell proliferation (Ki67). nih.gov

Another analog, 4-amino-N-(2,6-dimethylphenyl)benzamide, has been identified as a potent anticonvulsant agent with a high therapeutic ratio and a long half-life, demonstrating its utility in models of convulsions in mammals. google.com These studies highlight the potential for developing aminobenzamide-based compounds into effective therapeutic agents for both oncology and neurological disorders.

Table 2: In Vivo Efficacy of a Gastric Cancer Agent Analog (F8·2HCl)

| Animal Model | Compound | Dose | Outcome | Source |

|---|---|---|---|---|

| HGC-27 Xenograft | F8·2HCl | 75 mg/kg | 70.1% Tumor Growth Inhibition | nih.gov |

| HGC-27 Xenograft | F8·2HCl | 37.5 mg/kg | 60.6% Tumor Growth Inhibition | nih.gov |

| HGC-27 Xenograft | Capecitabine | - | Less effective than F8 | nih.gov |

Identification and Validation of Specific Biological Targets

Research into the mechanism of action of 4-aminobenzamide derivatives has led to the identification and validation of several key biological targets. A primary focus has been on enzymes involved in epigenetic regulation.

DNA Methyltransferases (DNMTs): As noted, analogs of SGI-1027 are potent inhibitors of DNMTs, particularly DNMT1 and DNMT3A. nih.govfrontiersin.org These enzymes are crucial for maintaining DNA methylation patterns, and their dysregulation is a hallmark of many cancers, leading to the silencing of tumor suppressor genes. frontiersin.org The ability of these compounds to inhibit DNMTs and reactivate silenced genes validates these enzymes as a direct target. nih.gov The development of non-nucleoside inhibitors like those based on the aminobenzamide scaffold is a key strategy to overcome the toxicity and stability issues of earlier-generation drugs like azacytidine. mdpi.comnih.gov

Histone Deacetylases (HDACs): The o-aminobenzamide moiety is a well-established zinc-binding group (ZBG) used in the design of HDAC inhibitors. nih.govnih.gov Benzamide-containing inhibitors like entinostat show good selectivity for Class I HDACs (HDAC1, 2, 3). mdpi.com The crystal structure of HDAC2 in complex with a benzamide (B126) inhibitor confirms that the primary amine and amide oxygen coordinate with the catalytic zinc ion. mdpi.com This validates Class I HDACs as a major target for this class of compounds, with research focused on creating isoform-selective inhibitors to improve therapeutic outcomes and reduce side effects. nih.govresearchgate.net

Development of Novel Therapeutic Agents based on the Compound Scaffold

The versatility of the 4-aminobenzamide scaffold has enabled its use as a foundational structure for developing a wide range of therapeutic agents targeting different diseases.

Epigenetic Modulators: The most prominent application is in the development of DNMT and HDAC inhibitors for cancer therapy. biorxiv.orgbiorxiv.org The SGI-1027 analogs are examples of DNMT inhibitors, while compounds like F8 and NA are being developed as potent and selective HDAC inhibitors. nih.govnih.govnih.gov The o-aminobenzamide group is considered a promising alternative to hydroxamic acid as a zinc-binding motif in HDAC inhibitors due to prolonged inhibitory effects and potentially reduced toxicity. nih.gov

Anticonvulsants: Derivatives such as 4-amino-N-(2,6-dimethylphenyl)benzamide have been developed as anticonvulsant drugs, indicating the scaffold's potential for treating neurological conditions. google.com

Anti-Infective Agents: The N-phenylbenzamide core is also the basis for compounds targeting kinetoplastid parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.gov These molecules act as DNA minor groove binders, specifically targeting the parasite's kinetoplast DNA (kDNA). nih.gov

Anti-Influenza Agents: A series of 4-[(quinolin-4-yl)amino]benzamide derivatives have been designed and synthesized as novel agents against the influenza A virus, with some compounds showing potent inhibitory activity in plaque inhibition assays. semanticscholar.org

This broad range of applications underscores the chemical tractability and favorable pharmacological properties of the aminobenzamide scaffold, making it a privileged structure in medicinal chemistry.

Table 3: Therapeutic Applications of the Aminobenzamide Scaffold

| Therapeutic Area | Specific Target | Example Scaffold | Source |

|---|---|---|---|

| Oncology | DNMT1, DNMT3A | Quinoline-based 4-amino-N-(4-aminophenyl)benzamide | nih.gov |

| Oncology | HDAC1, HDAC2, HDAC3 | o-Aminobenzamide derivatives | nih.govnih.gov |

| Neurology | Not specified | 4-amino-N-(alkylphenyl)benzamide | google.com |

| Infectious Disease | Kinetoplast DNA (kDNA) | N-phenylbenzamide bis(2-aminoimidazolines) | nih.gov |

| Infectious Disease | Influenza RNA Polymerase | 4-[(quinolin-4-yl)amino]benzamide | semanticscholar.org |

Patent Landscape Analysis and Intellectual Property Considerations

The intellectual property landscape surrounding the 4-aminobenzamide scaffold is diverse, reflecting its wide-ranging therapeutic potential. While the specific compound 4-amino-N-(4-carbamoylphenyl)benzamide is described in some contexts as an intermediate for industrial products like Pigment Yellow 181, its core structure is integral to numerous patents covering therapeutic agents. researchgate.net

Patents have been granted for various classes of derivatives for distinct medical uses. For example, patent EP0213572B1 covers 3- and 4-amino-N-(alkylphenyl)benzamide compounds for use as anticonvulsant drugs. google.com The patent highlights the utility of these compounds in the treatment and prevention of convulsions. google.com

In the field of oncology, numerous patents protect HDAC inhibitors that utilize the aminobenzamide scaffold as a key structural element for zinc chelation and target engagement. nih.gov These patents often claim specific substitution patterns that confer improved potency or selectivity for particular HDAC isoforms. Similarly, derivatives targeting DNMTs have also been the subject of patent applications, focusing on novel non-nucleoside inhibitors with improved pharmacological profiles.

The extensive patenting of compounds containing the 4-aminobenzamide core underscores its value as a privileged scaffold in drug discovery. Intellectual property in this area is typically focused on novel chemical entities with specific substitution patterns that result in enhanced biological activity, selectivity, and favorable drug-like properties for a given therapeutic indication.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings

Beyond its industrial relevance, the compound has served as a foundational structure for the generation of numerous biologically active molecules. A significant area of research has been its use as a scaffold for designing analogues of SGI-1027, leading to the discovery of potent inhibitors of DNA methyltransferases (DNMTs). nih.gov Investigations into these derivatives have provided critical insights into structure-activity relationships (SAR), demonstrating that modifications such as the size and nature of aromatic or heterocyclic substituents significantly impact inhibitory activity against enzymes like DNMT3A. nih.gov For instance, research has shown that a bicyclic substituent on one side of the molecule and a single ring on the other can be an effective combination for DNMT inhibition. nih.gov

Furthermore, the benzamide (B126) core is central to the development of inhibitors for various other therapeutic targets. Derivatives have been synthesized and evaluated as nonsteroidal inhibitors of 5α-reductase for potential use in treating benign prostatic hyperplasia and prostate cancer. researchgate.net The structural framework has also been adapted to create nonpeptide vasopressin V2 receptor antagonists and potent, selective TYK2 inhibitors for potential autoimmune therapies. researchgate.netnih.gov

Unaddressed Research Questions and Gaps in Current Knowledge

Despite the extensive research into its derivatives, several knowledge gaps concerning the parent compound, 4-amino-N-(4-carbamoylphenyl)benzamide, remain.